6-Bromo-1-hydroxynaphthalene
CAS No.: 91270-68-7
Cat. No.: VC2049692
Molecular Formula: C10H7BrO
Molecular Weight: 223.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91270-68-7 |
---|---|
Molecular Formula | C10H7BrO |
Molecular Weight | 223.07 g/mol |
IUPAC Name | 6-bromonaphthalen-1-ol |
Standard InChI | InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H |
Standard InChI Key | FSUYQOYAPVYVHS-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)Br)C(=C1)O |
Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)C(=C1)O |
Introduction
Structural Characteristics and Identification
6-Bromo-1-hydroxynaphthalene consists of a naphthalene core structure with a hydroxyl group at position 1 and a bromine atom at position 6. The chemical structure presents interesting properties due to the electron-withdrawing effect of the bromine substituent and the electron-donating nature of the hydroxyl group. This combination creates a molecule with distinctive chemical behavior.
Basic Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | 6-bromonaphthalen-1-ol |
Molecular Formula | C₁₀H₇BrO |
Molecular Weight | 223.07 g/mol |
CAS Number | 91270-68-7 |
Synonyms | 6-Bromo-1-hydroxynaphthalene, 6-Bromonaphthalen-1-ol, 6-bromonaphthol, 6-Bromo-1-naphthol |
The compound can be identified through various spectroscopic techniques, including mass spectrometry, NMR spectroscopy, and infrared spectroscopy. The presence of the bromine atom provides a characteristic isotope pattern in mass spectrometry, aiding in its identification .
Structural Representation
The structure features a naphthalene ring system with the hydroxyl group at the C-1 position and the bromine atom at the C-6 position. The compound can be represented using various notations, including:
Notation | Identifier |
---|---|
InChI | InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H |
InChIKey | FSUYQOYAPVYVHS-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)Br)C(=C1)O |
Physical and Chemical Properties
6-Bromo-1-hydroxynaphthalene presents as a crystalline solid with specific physical and chemical characteristics that determine its behavior in various applications. Its properties are influenced by both the naphthalene core and the functional groups attached.
Physical Properties
The compound exhibits the following physical properties:
Chemical Properties
The chemical behavior of 6-Bromo-1-hydroxynaphthalene is characterized by its functional groups:
The hydroxyl group provides acidic properties, while the bromine atom can participate in various coupling reactions, making the compound a useful building block in organic synthesis.
Spectroscopic Properties
The spectroscopic characteristics of 6-Bromo-1-hydroxynaphthalene provide valuable data for its identification and purity assessment.
Fluorescence and Phosphorescence
Bromine substitution significantly affects the photophysical properties of naphthalene derivatives. The heavy atom effect of bromine enhances intersystem crossing, promoting phosphorescence. Studies on related compounds have shown that 6-Bromo-1-hydroxynaphthalene may exhibit room-temperature phosphorescence under specific conditions, particularly when complexed with cyclodextrins .
Research on the similar compound 6-Bromo-2-naphthol demonstrated that inclusion complexes with α-cyclodextrin exhibit room-temperature phosphorescence with distinctive emission characteristics . The bromine atom functions as an internal heavy atom, accelerating the intersystem crossing from the singlet excited state to the triplet state .
Precautionary Measures
The following precautionary statements are recommended when handling this compound:
Precautionary Statement Code | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash hands thoroughly after handling |
P270 | Do not eat, drink or smoke when using this product |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |
P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Research Applications
6-Bromo-1-hydroxynaphthalene has been used in various research applications, primarily due to its unique structural features and reactivity profile.
Inclusion Complex Studies
One of the most documented applications of 6-Bromo-1-hydroxynaphthalene and similar compounds is in host-guest chemistry, particularly with cyclodextrins. Research has shown that brominated naphthols form inclusion complexes with cyclodextrins, exhibiting interesting photophysical properties .
Specifically, studies on related compounds such as 6-Bromo-2-naphthol have demonstrated the formation of 1:1 and 2:1 inclusion complexes with α-cyclodextrin. These complexes show altered spectroscopic properties compared to the free compounds, including shifts in absorption maxima and enhanced room-temperature phosphorescence .
Heavy Atom Effect Studies
The bromine substituent in 6-Bromo-1-hydroxynaphthalene provides an opportunity to study internal heavy atom effects on photophysical processes. Research comparing brominated naphthols with their non-brominated counterparts has provided insights into the mechanisms of intersystem crossing and phosphorescence .
Studies have shown that the internal heavy atom effect of bromine significantly enhances the rate of intersystem crossing to the triplet state. This effect has been compared with external heavy atom effects provided by modified cyclodextrins such as 6-deoxy-6-iodo-α-cyclodextrin .
Antimicrobial Research
Recent research has explored the biological activities of brominated naphthols. For instance, the structurally related compound 6-Bromo-2-naphthol from Silene armeria extract has been found to sensitize antibiotic-resistant Acinetobacter baumannii to polymyxin B, suggesting potential applications in combination antimicrobial therapy .
Related Compounds
6-Bromo-1-hydroxynaphthalene belongs to a family of halogenated naphthalene derivatives with related structures and properties.
Structural Analogs
Several structurally related compounds have been studied:
Compound | CAS Number | Relation to 6-Bromo-1-hydroxynaphthalene |
---|---|---|
6-Bromo-2-naphthol | 15231-91-1 | Positional isomer with hydroxyl at position 2 |
6-Bromo-2-hydroxy-1-naphthaldehyde | 53815-56-8 | Contains additional aldehyde group at position 1 |
1-Bromonaphthalene | 90-11-9 | Lacks hydroxyl group |
6-Bromonaphthalen-2-amine | 41093-81-0 | Contains amino instead of hydroxyl group |
Comparative Properties
The position of the hydroxyl group in brominated naphthols significantly affects their chemical and physical properties. For example, 6-Bromo-2-naphthol has been more extensively studied in photophysical research, particularly regarding its phosphorescence properties when complexed with cyclodextrins .
The addition of functional groups, such as in 6-Bromo-2-hydroxy-1-naphthaldehyde, introduces additional reactivity and alters the electronic properties of the molecule. This compound shows different hazard profiles, including potential toxicity concerns .
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